Camelliaside C

Description

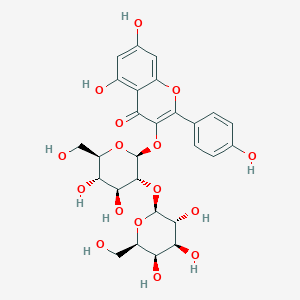

Structure

3D Structure

Properties

CAS No. |

152390-63-1 |

|---|---|

Molecular Formula |

C27H30O16 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17+,18-,20+,21+,22-,25-,26+,27+/m1/s1 |

InChI Key |

LKZDFKLGDGSGEO-MUKUJDNJSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Other CAS No. |

152390-63-1 |

Synonyms |

camelliaside C kaempferol 3-O-beta-D-galactopyranosyl-(1-2)-beta-D-glucopyranoside |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biosynthesis Pathway of Camelliaside C in Camellia sinensis

Executive Summary

Camelliaside C is a specialized flavonol diglycoside found predominantly in the seeds (and seed cake byproducts) of the tea plant, Camellia sinensis.[1][2] Chemically defined as Kaempferol 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside , it represents a critical branch point in the flavonoid glycosylation network.[3] Unlike the more common tea catechins (flavan-3-ols), Camelliaside C is a glycosylated flavonol, characterized by a unique

This guide delineates the biosynthetic architecture of Camelliaside C, moving from the upstream phenylpropanoid scaffold to the specific downstream glycosyltransferase events. It is designed for researchers investigating flavonoid metabolic engineering, chemotaxonomy, and the valorization of tea seed pomace.

Part 1: Chemical Identity & Structural Logic[3]

Before analyzing the enzymes, the target structure must be rigorously defined to understand the necessary catalytic steps.

| Attribute | Specification |

| Common Name | Camelliaside C |

| IUPAC Name | Kaempferol 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside |

| Aglycone | Kaempferol (3,5,7,4'-tetrahydroxyflavone) |

| Glycosylation Pattern | 3-O-diglycoside (No glycosylation at C7) |

| Sugar Moieties | Glucose (proximal to aglycone), Galactose (terminal) |

| Linkage | |

| CAS Number | 152390-63-1 |

| Distinction from Analogs | Camelliaside A: Triglycoside (adds 6'''-O-rhamnose to Camelliaside C)Camelliaside B: Triglycoside (Xylose replaces Galactose) |

Scientific Insight: The biosynthesis of Camelliaside C is chemically distinct because it requires a specific Glycoside Glycosyltransferase (GGT) capable of extending an existing sugar chain, rather than attaching a sugar directly to the aglycone hydroxyl group.

Part 2: Upstream Biosynthesis (The Aglycone Scaffold)

The synthesis of the kaempferol aglycone follows the conserved phenylpropanoid and flavonoid pathways. This occurs in the cytoplasm and is regulated by a complex of enzymes often associated with the endoplasmic reticulum.

General Phenylpropanoid Pathway[2]

-

Precursor: L-Phenylalanine.[3]

-

Enzymes:

Flavonoid Core Assembly[2]

-

CHS (Chalcone synthase): Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form Naringenin chalcone.[3]

-

CHI (Chalcone isomerase): Stereospecifically cyclizes the chalcone to (2S)-Naringenin (a flavanone).[3]

-

F3H (Flavanone 3-hydroxylase): Hydroxylates naringenin at the C3 position to yield Dihydrokaempferol (Aromadendrin).[3]

-

FLS (Flavonol synthase): Introduces a double bond between C2 and C3, converting Dihydrokaempferol into Kaempferol .

Part 3: The Core Glycosylation Pathway (Technical Heart)

This section details the specific enzymatic steps converting Kaempferol to Camelliaside C. In Camellia sinensis, this involves sequential glycosylation by Uridine Diphosphate Glycosyltransferases (UGTs).

Step 1: Priming the C3 Position

Reaction: Kaempferol + UDP-Glucose

-

Mechanism: The enzyme CsUGT78A14 acts as the "gatekeeper" for flavonol glycosylation in tea.[4] It exhibits high regioselectivity for the 3-OH position of flavonols (Kaempferol, Quercetin, Myricetin).[2][5]

-

Genomic Evidence: Transcriptomic analyses of C. sinensis have identified CsUGT78A14 as the primary gene responsible for this step. It belongs to the UGT78 family, which is evolutionarily conserved for flavonoid 3-O-glycosylation.[3]

-

Kinetic Note: This enzyme prefers UDP-Glucose over UDP-Galactose, establishing the glucose moiety as the "anchor" sugar attached to the aglycone.[3]

Step 2: Chain Elongation (The Camelliaside C Specific Step)

Reaction: Kaempferol 3-O-glucoside + UDP-Galactose

-

Mechanism: This step involves a Glycoside Glycosyltransferase (GGT) .[3] Unlike the Step 1 enzyme (which attaches sugar to a lipid/hydrophobic aglycone), this enzyme must recognize the glucose moiety of Astragalin as the acceptor substrate.

-

Linkage Specificity: The enzyme catalyzes the formation of a

bond. This is a rare linkage in plant flavonoids, making Camelliaside C (and its derivative Camelliaside A) unique chemotaxonomic markers for Camellia seeds.[3] -

Current Research Status: While CsUGT78A14 is well-characterized for Step 1, the specific gene encoding the

galactosyltransferase in C. sinensis is currently a subject of active isolation (often associated with UGT Cluster IIIa or similar GGT clades). It functions downstream of CsUGT78A14.[3]

Part 4: Experimental Protocols

Protocol A: Extraction of Camelliaside C from Tea Seed Cake

Rationale: Tea seeds contain significantly higher concentrations of Camelliaside C than leaves. Tea seed cake (pomace) is the defatted residue after oil extraction.

-

Preparation: Grind defatted tea seed cake into a fine powder (mesh size 40-60).

-

Extraction:

-

Partitioning: Evaporate ethanol. Suspend residue in water and partition sequentially with

-hexane (to remove residual lipids) and -

Purification (Chromatography):

-

Stationary Phase: Macroporous resin (e.g., D101 or AB-8).[2][3]

-

Elution: Wash with water (remove sugars/proteins), then elute with 30-50% Ethanol.[2][3]

-

Polishing: Use Preparative HPLC (C18 column) with a Methanol/Water gradient to separate Camelliaside C (diglycoside) from Camelliaside A (triglycoside).[3]

-

-

Validation: Verify structure via LC-MS (Target Mass: ~610 Da) and NMR (observe anomeric protons for Glc and Gal).

Protocol B: In Vitro Enzymatic Assay for UGT Activity

Rationale: To validate the function of candidate UGT genes (e.g., CsUGT78A14).[2][4]

-

Expression: Heterologous expression of the target CsUGT gene in E. coli (strain BL21) using a pET vector. Purify recombinant protein via His-tag affinity chromatography.[3]

-

Reaction Mix (100

L): -

Incubation: 30°C for 30 minutes.

-

Termination: Add 100

L Methanol containing 1% HCl. -

Analysis: Centrifuge and analyze supernatant via HPLC-DAD or LC-MS/MS.

-

Success Criteria: Appearance of a new peak with a retention time shift and mass increase of +162 Da (Glc/Gal).

-

Part 5: Pathway Visualization

The following diagram illustrates the biosynthesis flow from Phenylalanine to Camelliaside C, highlighting the specific enzymatic checkpoints.

Caption: Biosynthetic progression from Phenylalanine to Camelliaside C. Blue arrows indicate the critical glycosylation steps mediated by CsUGT78A14 and the downstream galactosyltransferase.

References

-

Sekine, T., et al. (1993). Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase.[6] Chemical and Pharmaceutical Bulletin, 41(6), 1185-1187.[3]

-

Cui, L., et al. (2016). Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis).[2] Journal of Experimental Botany, 67(4), 1143–1158.

-

Jiang, X., et al. (2013). Isolation and characterization of key genes that promote flavonoid accumulation in purple-leaf tea (Camellia sinensis L.).[3] Scientific Reports, 3, 3249.[2] [3]

-

PubChem. Camelliaside C (Compound CID 5488766).[3] National Library of Medicine.[3]

-

Zhao, X., et al. (2017). Glucosyltransferase CsUGT78A14 Regulates Flavonols Accumulation and Reactive Oxygen Species Scavenging in Response to Cold Stress in Camellia sinensis.[2][3] Frontiers in Plant Science, 8, 1125.[2]

Sources

- 1. plantaedb.com [plantaedb.com]

- 2. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Camelliaside C | C27H30O16 | CID 5488766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glucosyltransferase CsUGT78A14 Regulates Flavonols Accumulation and Reactive Oxygen Species Scavenging in Response to Cold Stress in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Valorization of Camellia Byproducts: Isolation and Characterization of Camelliaside C

Executive Summary

Tea seed cake, the solid residue remaining after oil extraction from Camellia oleifera or Camellia sinensis seeds, is an abundant agro-industrial byproduct often relegated to low-value applications (e.g., fertilizer or molluscicides due to saponin content).[1] However, this matrix conceals a high-value flavonoid glycoside: Camelliaside C (Kaempferol 3-O-[β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside]).[2][3]

This guide outlines a scalable, self-validating protocol for the isolation of Camelliaside C. Unlike generic extraction methods, this workflow specifically addresses the "Saponin Interference" challenge—separating the target flavonoid from the dominant triterpenoid saponins (15–20% w/w) that co-exist in the matrix.

The Matrix: Chemical Composition & Challenges

Successful isolation requires understanding the competitive landscape of the raw material. Camellia seed cake is a complex matrix dominated by:

-

Theasaponins (15–20%): Amphiphilic triterpenoids that form stable foams and co-elute with flavonoids in many solvent systems.

-

Polysaccharides & Proteins: Water-soluble macromolecules that foul chromatographic columns.[2][3]

-

Flavonoids (Target): Primarily kaempferol glycosides (Camelliaside A, B, and C).

The Technical Challenge: Camelliaside C is a diglycoside. Its polarity is similar to the highly polar saponins, making simple solvent partitioning insufficient. A precise stationary phase interaction (polarity-based adsorption) is required to achieve resolution.[2][3]

Extraction & Partitioning Strategy

Objective: Maximize flavonoid recovery while removing lipids and bulk polysaccharides.

Step 2.1: Defatting (Lipid Removal)

Before polar extraction, residual oil must be removed to prevent emulsion formation during liquid-liquid partition.[2][3]

-

Reagent: Petroleum Ether (60–90°C).

-

Protocol: Soxhlet extraction or maceration (1:10 w/v) for 4 hours.

-

Validation: The filtrate should leave no greasy residue upon evaporation. Discard the filtrate; retain the solid cake.

Step 2.2: Primary Extraction[2]

-

Solvent: 70% Ethanol (aqueous).

-

Rationale: Optimized to solubilize glycosides (flavonoids and saponins) while precipitating long-chain proteins and some polysaccharides.[2][3]

-

Conditions: Reflux extraction, 80°C, 2 hours, x3 cycles.

-

Yield Check: Combine filtrates and concentrate under reduced pressure (Rotavap) at 50°C to obtain the Crude Extract .

Step 2.3: Liquid-Liquid Partitioning (The "Clean-up")

This step removes free sugars (water layer) and aglycones (organic layer), concentrating the glycosides.[2]

-

Suspend Crude Extract in distilled water.

-

Partition 1 (Ethyl Acetate): Wash x3.

-

Partition 2 (n-Butanol): Extract the aqueous phase x3 with n-BuOH.

-

Result: The n-BuOH layer captures Camelliaside C and Saponins.[2]

-

Waste: Discard the remaining aqueous layer (sugars/proteins).

-

-

Concentration: Evaporate n-BuOH to dryness. This is the Enriched Glycoside Fraction .

Chromatographic Purification (The Core Protocol)

Objective: Resolve Camelliaside C from Theasaponins.

Step 3.1: Macroporous Resin Chromatography (AB-8)

The AB-8 resin (weakly polar) is selected for its ability to discriminate based on the sugar-moiety size and aglycone hydrophobicity.[2][3]

The "Self-Validating" Gradient:

| Eluent (Ethanol %) | Volume (BV*) | Target Removals / Eluates | Validation Check |

|---|---|---|---|

| Water | 3 BV | Polysaccharides, Salts | Molisch Test (Negative) |

| 20% Ethanol | 3 BV | Polar impurities, pigments | HPLC (No flavonoid peaks) |

| 50-60% Ethanol | 4 BV | TARGET: Camelliaside C | HPLC / TLC (Yellow spot) |

| 90% Ethanol | 3 BV | Theasaponins | Foam Test (Positive) |[2][3]

*BV = Bed Volume[2]

Mechanism: Saponins in Camellia are generally less polar than the diglycoside flavonoids due to their large triterpenoid backbones. They require high ethanol concentrations (70-90%) to desorb.[2][3] Camelliaside C elutes in the "medium polarity" window (50-60%).[2][3]

Step 3.2: Preparative HPLC Polishing

-

Column: C18 Reverse Phase (e.g., 5µm, 250 x 10mm).

-

Mobile Phase:

-

Gradient: 15% B to 35% B over 40 minutes.

-

Detection: UV at 350 nm (Specific to Flavonols; Saponins do not absorb here).

-

Collection: Collect the peak eluting at ~18-22 min (retention time varies by column dimensions; verify with standard).

Visualization of the Workflow

Figure 1: Step-by-step isolation workflow distinguishing the critical flavonoid elution window from saponin interference.

Structural Identification & Characterization

Once isolated, the compound must be validated against established spectral data.

Compound: Camelliaside C IUPAC: Kaempferol 3-O-[β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside] Formula: C₂₇H₃₀O₁₆ Molecular Weight: 610.52 g/mol [2][3]

Mass Spectrometry (ESI-MS)[2][3]

-

Negative Mode [M-H]⁻: m/z 609.

-

Positive Mode [M+H]⁺: m/z 611.

-

Fragmentation: Loss of 162 (Galactose) and 162 (Glucose) to yield the aglycone Kaempferol (m/z 287).

Nuclear Magnetic Resonance (NMR)

Data typically acquired in DMSO-d₆ or CD₃OD.[2][3]

| Position | Carbon Type | δC (ppm) | δH (ppm) | Diagnostic Note |

| Aglycone | ||||

| C-2 | C=C-O | 156.4 | - | |

| C-3 | C-O-Sugar | 133.2 | - | Glycosylation shift |

| C-4 | C=O[2][3] | 177.4 | - | Carbonyl |

| C-5 | C-OH | 161.2 | - | Chelated OH |

| C-6 | CH | 98.9 | 6.20 (d) | meta-coupling |

| C-8 | CH | 93.8 | 6.40 (d) | meta-coupling |

| Sugar 1 (Glc) | Inner | |||

| C-1'' | Anomeric | 100.4 | 5.35 (d) | |

| C-2'' | CH-O | 81.5 | - | Downfield shift due to 1->2 linkage |

| Sugar 2 (Gal) | Terminal | |||

| C-1''' | Anomeric | 104.2 | 4.45 (d) |

Note: The downfield shift of the inner Glucose C-2 (from typical ~74 ppm to ~81 ppm) is the definitive proof of the (1→2) inter-glycosidic linkage.

Bioactivity & Pharmaceutical Potential

Camelliaside C is not merely a marker compound; it possesses specific bioactivities distinct from its aglycone.

-

5-Lipoxygenase (5-LOX) Inhibition:

-

Antioxidant Activity:

-

Demonstrates significant scavenging activity against DPPH and ABTS radicals, though slightly lower than the aglycone due to the blockage of the 3-OH group.

-

References

-

Sekine, T., et al. (1993). Isolation of Camelliaside C from "Tea Seed Cake" and Inhibitory Effects of Its Derivatives on Arachidonate 5-Lipoxygenase.[2][3] Chemical and Pharmaceutical Bulletin, 41(6), 1185–1187. [Link]

-

Wei, X., et al. (2015). Separation and purification of both tea seed polysaccharide and saponin from camellia cake extract using macroporous resin.[6] Journal of Separation Science, 38(4), 656-662.[2] [Link]

-

Lee, J.H., et al. (2006). Separation of Camelliaside C from Tea Seed by RP-HPLC. Asian Journal of Chemistry, 18(4). [Link]

-

PubChem. (n.d.).[7] Camelliaside C (Compound CID 5488766).[2] National Library of Medicine. [Link][2][3]

-

Teixeira, A.M., & Sousa, C. (2021).[5][8] A Review on the Biological Activity of Camellia Species. Molecules, 26(8), 2178.[8] [Link]

Sources

- 1. Tea seed saponin‑reduced extract ameliorates palmitic acid‑induced insulin resistance in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PhytoBank: Showing kaempferol 3-O-{beta-D-glucopyranosyl-(1->2)-[alpha-L-rhmanopyranosyl-(1->6)]-beta-D-galactopyranoside} (PHY0119022) [phytobank.ca]

- 3. kaempferol-3-O-galactoside(23627-87-4) 1H NMR [m.chemicalbook.com]

- 4. Tea ( Camellia sinensis ) Seed Saponins Act as Sebosuppression Agents via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins [mdpi.com]

- 6. Separation and purification of both tea seed polysaccharide and saponin from camellia cake extract using macroporous resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Camelliol C | C30H50O | CID 6476390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Monograph: Camelliaside C as a Modulation Agent for Arachidonate 5-Lipoxygenase

Executive Summary

This technical guide delineates the physicochemical properties, inhibitory mechanism, and validation protocols for Camelliaside C , a flavonoid glycoside isolated from Camellia species (C. sinensis, C. fascicularis). Unlike its aglycone parent kaempferol, Camelliaside C presents a unique pharmacokinetic profile due to its disaccharide moiety.

Current research validates Camelliaside C as an inhibitor of 5-lipoxygenase (5-LOX) , a key enzyme in the leukotriene biosynthesis pathway. With an IC50 of approximately 140 µM (1.4 x 10⁻⁴ M), it functions as a moderate-potency modulator, offering a scaffold for anti-inflammatory drug development with potentially lower toxicity than catechol-based inhibitors.

Molecular Profile & Structural Logic[1]

Understanding the inhibition potential requires analyzing the structural constraints of the molecule. Camelliaside C is not a planar molecule; the bulky glycosidic linkage at the C-3 position alters its binding kinetics compared to planar flavonoids like quercetin.

Physicochemical Characterization

| Property | Specification |

| IUPAC Name | Kaempferol 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside |

| Molecular Formula | C₂₇H₃₀O₁₆ |

| Molecular Weight | 610.52 g/mol |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (cold) |

| Key Pharmacophore | C-4 Keto group, C-5 Hydroxyl group (Chelation site) |

| Source Material | Camellia sinensis (Tea seed cake), Camellia fascicularis leaves |

Structural-Activity Relationship (SAR)

The inhibition of LOX enzymes by flavonoids typically relies on two mechanisms:

-

Iron Chelation: The non-heme iron in the active site of 5-LOX is chelated by the 4-keto-5-hydroxy motif.

-

Radical Scavenging: Reduction of the ferric (Fe³⁺) enzyme to the inactive ferrous (Fe²⁺) state.

-

Steric Hindrance: The disaccharide chain of Camelliaside C prevents deep penetration into the hydrophobic pocket, resulting in a higher IC50 compared to aglycones, but potentially higher selectivity.

Mechanism of Action: The Arachidonic Cascade

Camelliaside C intervenes in the inflammatory cascade by blocking the oxygenation of arachidonic acid. Below is the pathway visualization demonstrating the specific blockade point.

Figure 1: Intervention of Camelliaside C in the Arachidonic Acid metabolic pathway, preventing the formation of pro-inflammatory Leukotrienes.[1]

Experimental Validation Protocols

To validate the efficacy of Camelliaside C, the following protocols must be executed. These are designed to be self-validating with built-in controls.

Protocol A: Isolation from Camellia Matrix

Objective: Obtain high-purity Camelliaside C for assay.

-

Extraction: Defat 100g of Camellia seed cake with n-hexane (removes lipids that interfere with LOX assays). Extract residue with 70% MeOH.

-

Fractionation: Partition the MeOH extract against n-butanol.

-

Chromatography: Subject the n-butanol fraction to Silica Gel 60 column chromatography.

-

Mobile Phase: CHCl₃:MeOH:H₂O (65:35:10).

-

-

Purification: Isolate the fraction corresponding to Rf 0.45. Recrystallize in MeOH.

-

Validation: Confirm structure via ¹³C-NMR (Look for anomeric carbon signals at δ 100-105 ppm).

Protocol B: 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

Objective: Determine IC50 kinetics.

Reagents:

-

Enzyme: Potato 5-LOX or Recombinant Human 5-LOX (Sigma-Aldrich).

-

Substrate: Linoleic Acid or Arachidonic Acid (10 mM stock in ethanol).

-

Buffer: 0.1 M Phosphate buffer (pH 6.3).

Workflow:

-

Preparation: Dissolve Camelliaside C in DMSO. Prepare serial dilutions (10 µM to 500 µM).

-

Incubation: Mix 2.7 mL Buffer + 100 µL Enzyme solution + 100 µL Inhibitor. Incubate at 25°C for 5 minutes.

-

Control: Use Quercetin (Positive Control) and DMSO only (Negative Control).

-

-

Initiation: Add 100 µL Substrate (Linoleic Acid).

-

Detection: Monitor the increase in absorbance at 234 nm (formation of conjugated diene hydroperoxides).

-

Calculation:

Data Interpretation Table:

| Compound | IC50 Value (Approx) | Potency Class | Mechanism Note |

| Camelliaside C | 140 µM | Moderate | Steric hindrance via glycoside chain |

| Camelliaside A | ~140-150 µM | Moderate | Similar glycosidic profile |

| Quercetin (Aglycone) | 1-5 µM | High | Planar structure fits narrow active site |

| NDGA (Standard) | 0.5 µM | Very High | Reductive mechanism |

In Silico Validation (Molecular Docking)[8]

Before moving to expensive in vivo models, researchers should validate the binding mode using computational docking.

Docking Workflow

-

Protein Prep: Retrieve PDB ID: 3V99 (Stable 5-LOX crystal structure). Remove water molecules and co-crystallized ligands.

-

Ligand Prep: Minimize Camelliaside C energy using MM2 force field. Ensure the glycosidic torsion angles are flexible.

-

Grid Generation: Center grid box on the non-heme iron atom (active site). Dimensions: 60x60x60 Å.

-

Algorithm: Use AutoDock Vina or GOLD.

-

Scoring Criteria: Look for Hydrogen bonds between the C-7 hydroxyl of the A-ring and Asn425 or His372 (Iron-coordinating residues).

Figure 2: Computational workflow for validating Camelliaside C binding affinity.

References

-

Sekine, T., et al. (1993). Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase. Chemical and Pharmaceutical Bulletin, 41(6), 1185-1187.

-

Tang, J., et al. (2024). Bioactivity-Guided Isolation of Secondary Metabolites with Antioxidant and Antimicrobial Activities from Camellia fascicularis.[2][3][4] Foods, 13(14), 2266.[3]

-

Mascayano, C., et al. (2010). Binding of arachidonic acid and two flavonoid inhibitors to human 12- and 15-lipoxygenases: A steered molecular dynamics study.[5] Journal of Molecular Modeling, 16, 1039–1045.[5]

-

Schneider, I., & Bucar, F. (2005). Lipoxygenase inhibitors from natural plant sources. Part 1: Medicinal plants with inhibitory activity on arachidonate 5-lipoxygenase. Phytotherapy Research, 19(2), 81-102.

Sources

- 1. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactivity-Guided Isolation of Secondary Metabolites with Antioxidant and Antimicrobial Activities from Camellia fascicularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Structural Architecture, Extraction Protocols, and Therapeutic Mechanisms

Executive Summary

This technical guide provides a comprehensive analysis of Camelliaside C , a bioactive flavonol glycoside predominantly isolated from the seeds and flowers of Camellia sinensis and Camellia nitidissima. Unlike the ubiquitous catechins (e.g., EGCG) associated with tea, Camelliaside C represents a distinct class of kaempferol-3-O-glycosides exhibiting potent anti-inflammatory activity via 5-lipoxygenase (5-LOX) inhibition.[1] This document outlines the structural elucidation, validated isolation workflows, and mechanistic pharmacology required for researchers investigating this compound as a scaffold for non-steroidal anti-inflammatory drug (NSAID) development.

Structural Characterization & Chemotaxonomy[1]

Camelliaside C belongs to a specialized series of flavonol glycosides.[1] While Camellia species are rich in polyphenols, the "Camelliaside" series (A, B, and C) is chemically distinct due to specific glycosidic linkages at the C-3 position of the kaempferol aglycone.

1.1 Molecular Identity[1]

-

IUPAC Name: Kaempferol 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside[1]

-

Chemical Formula: C₂₇H₃₀O₁₆[1]

-

Molecular Weight: 610.5 g/mol [1]

-

Aglycone: Kaempferol (3,5,7,4'-tetrahydroxyflavone)

-

Glycone Moiety: Disaccharide consisting of Glucose and Galactose.

1.2 Comparative Structural Analysis

Differentiation between Camelliasides A, B, and C is critical during mass spectrometry (MS) screening. Camelliasides A and B are typically triglycosides containing a rhamnose moiety, whereas Camelliaside C is a diglycoside .

| Compound | Aglycone | Glycosidic Linkage (C-3 Position) | Molecular Weight | Key Distinction |

| Camelliaside A | Kaempferol | 3-O-[2-O-β-D-galactosyl-6-O-α-L-rhamnosyl]-β-D-glucoside | ~756 Da | Contains Rhamnose (Branched Triglycoside) |

| Camelliaside B | Kaempferol | 3-O-[2-O-β-D-xylosyl-6-O-α-L-rhamnosyl]-β-D-glucoside | ~726 Da | Contains Xylose + Rhamnose |

| Camelliaside C | Kaempferol | 3-O-[2-O-β-D-galactosyl]-β-D-glucoside | 610.5 Da | Diglycoside (No Rhamnose) |

Technical Note: The absence of the rhamnose moiety in Camelliaside C significantly alters its polarity and solubility profile compared to A and B, a property exploited in the differential extraction protocols below.

Extraction & Purification Architectures

The following protocol is designed for the isolation of Camelliaside C from Camellia sinensis seeds or Camellia nitidissima leaves. It utilizes a polarity-driven partition strategy followed by RP-HPLC for final polishing.[1]

2.1 Optimization Logic

-

Solvent Choice: Water is used for initial extraction due to the high polarity of the glycosides.

-

Partitioning: Ethyl Acetate (EtOAc) is used to remove low-polarity impurities (aglycones, chlorophyll, lipids).[1] The target glycosides remain in the aqueous phase.

-

Enrichment: n-Butanol (n-BuOH) extracts the glycosides from the water, leaving behind highly polar polysaccharides and salts.[1]

2.2 Validated Workflow (DOT Visualization)

Figure 1: Bioassay-guided fractionation workflow for the isolation of Camelliaside C. Note the critical use of n-Butanol for glycoside recovery.

2.3 Chromatographic Conditions (RP-HPLC)

-

Column: C18 Reverse Phase (e.g., 5 μm, 250 x 10 mm).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Acetic Acid.[1][2]

-

Gradient: 15% B to 35% B linear gradient over 50 minutes.

-

Detection: UV at 265 nm (Band II) and 350 nm (Band I).[1]

-

Retention Time: Camelliaside C typically elutes between Camelliaside A and B due to the lack of the rhamnose sugar, though specific RT depends on column chemistry.

Pharmacological Mechanisms[4][5][6]

Camelliaside C is not merely an antioxidant; it is a specific inhibitor of the arachidonic acid inflammatory pathway.

3.1 5-Lipoxygenase (5-LOX) Inhibition

Unlike cyclooxygenase (COX) inhibitors (e.g., Aspirin), Camelliaside C targets 5-lipoxygenase , the enzyme responsible for synthesizing leukotrienes (LTC4, LTB4) from arachidonic acid.[1] Leukotrienes are potent mediators of asthma and allergic reactions.

-

Mechanism: Competitive inhibition of the 5-LOX active site.[1]

-

Significance: Dual inhibition of oxidative stress and leukotriene synthesis makes it a candidate for treating inflammatory airway diseases and skin disorders.

3.2 Anticancer Activity (NSCLC)

Recent studies on Camellia nitidissima fractions containing kaempferol glycosides indicate activity against Non-Small Cell Lung Cancer (NSCLC).[1]

-

Pathway: Induction of apoptosis via mitochondrial depolarization.

-

Marker Modulation: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).[1]

3.3 Mechanistic Pathway Diagram

Figure 2: Dual therapeutic mechanism of Camelliaside C: Direct inhibition of the 5-LOX inflammatory cascade and modulation of mitochondrial apoptosis pathways.[1][4]

Biosynthetic Context

Understanding the biosynthesis of Camelliaside C aids in metabolic engineering and identifying high-yield cultivars.[1] The pathway diverges from the anthocyanin pathway at Dihydrokaempferol.

-

Precursors: Phenylalanine → Coumaroyl-CoA.[1]

-

Key Enzyme: Flavonol Synthase (FLS) converts Dihydrokaempferol to Kaempferol.[1]

-

Glycosylation: Specific UDP-glycosyltransferases (UGTs) attach the glucose at C-3, followed by the attachment of galactose to the glucose moiety.[1]

References

-

Sekine, T., et al. (1993). Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase.[1][3][5] Chemical & Pharmaceutical Bulletin.

-

PubChem. (2023).[1] Camelliaside C Compound Summary. National Library of Medicine.[1]

-

Jin, Y.H., et al. (2012). Separation of Camelliaside C from Tea Seed by RP-HPLC. Asian Journal of Chemistry.

-

Zhou, X., et al. (2022). Multi-omics analysis revealed the mechanism underlying flavonol biosynthesis during petal color formation in Camellia nitidissima.[6] BMC Plant Biology.

-

Trinh, T.D., et al. (2022). Yellow Camellias: A Review of Chemical Constituents and Biological Activities. Dalat University Journal of Science.[4]

Sources

- 1. Camelliaside C | C27H30O16 | CID 5488766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Isolation of Camelliaside C From "Tea Seed Cake" and [research.amanote.com]

- 6. Multi-omics analysis revealed the mechanism underlying flavonol biosynthesis during petal color formation in Camellia Nitidissima - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Bioactivity Testing of Camelliaside C

Introduction

Camelliaside C is a bioactive triterpenoid saponin found in various species of the Camellia genus, plants renowned for their widespread use in traditional medicine and as the source of tea. Emerging scientific evidence suggests that Camelliaside C possesses a spectrum of pharmacological activities, positioning it as a compound of interest for drug discovery and development. These activities primarily encompass antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of in vitro assays to robustly characterize the bioactivity of Camelliaside C, designed for researchers, scientists, and professionals in the field of drug development. The protocols herein are presented not merely as a sequence of steps, but with a rationale rooted in mechanistic understanding to ensure experimental validity and reproducibility.

Part 1: Antioxidant Activity Assessment

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions. Consequently, the antioxidant potential of a test compound is a critical initial screening parameter.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Rationale: The DPPH assay is a rapid and straightforward method to evaluate the free radical scavenging capacity of a compound.[1][2] The stable DPPH radical has a deep violet color in solution, which is reduced to the pale yellow diphenylpicrylhydrazine upon accepting an electron or hydrogen atom from an antioxidant. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in the dark at 4°C.

-

Prepare a stock solution of Camelliaside C in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mg/mL.

-

Prepare a series of dilutions of Camelliaside C in methanol to achieve final concentrations ranging from 1 to 200 µg/mL.

-

Ascorbic acid or Trolox should be used as a positive control, prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of Camelliaside C, positive control, or methanol (as a blank).

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with Camelliaside C or the positive control.

-

Plot the percentage of scavenging activity against the concentration of Camelliaside C to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Rationale: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[2][3] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ solution, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare dilutions of Camelliaside C and a positive control (Trolox or ascorbic acid) as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of Camelliaside C, positive control, or solvent blank.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

Rationale: While chemical assays like DPPH and ABTS are useful for initial screening, the CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge intracellular ROS.[4][5] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Cell Culture and Seeding:

-

Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in appropriate media.

-

Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of Camelliaside C and a positive control (quercetin) in treatment medium for 1 hour.

-

Add DCFH-DA solution to the wells and incubate for a further 60 minutes.

-

Wash the cells with PBS.

-

Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce ROS production.

-

-

Data Acquisition and Analysis:

-

Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a microplate reader.

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

Determine the CAA value using the following formula:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Investigating the anti-inflammatory potential of Camelliaside C involves assessing its ability to modulate key inflammatory mediators and enzymes.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[6] This assay measures the ability of Camelliaside C to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

Protocol:

-

Cell Culture and Stimulation:

-

Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Camelliaside C for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control and an LPS-only control should be included.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

-

-

Cell Viability Assay:

-

It is crucial to perform a concurrent cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: Cyclooxygenase enzymes, particularly COX-2, are key players in the synthesis of pro-inflammatory prostaglandins.[6] This assay determines the inhibitory effect of Camelliaside C on the activity of both COX-1 (constitutively expressed) and COX-2 (inducible) enzymes.

Protocol:

-

This assay is typically performed using commercially available kits that measure the peroxidase activity of COX. The protocol will vary depending on the kit manufacturer. A general workflow is provided below.

-

Assay Setup:

-

The assay is usually performed in a 96-well plate.

-

The reaction mixture typically contains assay buffer, heme, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and either purified COX-1 or COX-2 enzyme.

-

Add various concentrations of Camelliaside C or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid, the substrate for COX.

-

Monitor the absorbance change at a specific wavelength (e.g., 590 nm for oxidized TMPD) over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of Camelliaside C.

-

Determine the percentage of inhibition and the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

-

Lipoxygenase (LOX) Inhibition Assay

Rationale: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[7] This assay evaluates the ability of Camelliaside C to inhibit LOX activity.

Protocol:

-

Similar to the COX assay, this is often performed using a commercial kit.

-

Assay Principle:

-

The assay measures the production of hydroperoxides from the reaction of a LOX enzyme (e.g., soybean LOX) with a substrate like linoleic acid or arachidonic acid.

-

The hydroperoxides are then detected using a colorimetric or fluorometric method.

-

-

General Procedure:

-

In a 96-well plate, combine the LOX enzyme, substrate, and various concentrations of Camelliaside C or a known LOX inhibitor (e.g., nordihydroguaiaretic acid).

-

Incubate for a specified time at a controlled temperature.

-

Add the detection reagent and measure the absorbance or fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of LOX inhibition and the IC50 value for Camelliaside C.

-

Part 3: Anticancer Activity Screening

The potential of Camelliaside C as an anticancer agent can be explored through a series of in vitro assays that assess its effects on cancer cell viability, proliferation, and apoptosis.

Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., human lung cancer A549, human gastric cancer HGC-27) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of Camelliaside C for 24, 48, or 72 hours. Include a vehicle control (solvent used to dissolve Camelliaside C) and a positive control (e.g., doxorubicin).

-

-

MTT Incubation and Formazan Solubilization:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of Camelliaside C that inhibits cell growth by 50%.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat cancer cells with Camelliaside C at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours).

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

The cell population can be differentiated into four quadrants:

-

Annexin V- / PI- (live cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Caspase Activity Assay

Rationale: Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides further evidence of apoptosis induction.

Protocol:

-

This assay is typically performed using a commercial kit that provides a specific caspase substrate conjugated to a fluorophore or a chromophore.

-

Cell Lysis:

-

Treat cells with Camelliaside C as described for the apoptosis assay.

-

Lyse the cells to release the caspases.

-

-

Assay Procedure:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase substrate to each well.

-

Incubate to allow the active caspases to cleave the substrate, releasing the fluorescent or colorimetric signal.

-

-

Data Measurement and Analysis:

-

Measure the fluorescence or absorbance using a microplate reader.

-

Quantify the fold-increase in caspase activity in Camelliaside C-treated cells compared to untreated controls.

-

Data Presentation

Table 1: Summary of In Vitro Assays for Camelliaside C Bioactivity

| Bioactivity | Assay | Principle | Endpoint Measured | Positive Control |

| Antioxidant | DPPH Radical Scavenging | Reduction of DPPH radical by antioxidant | Decrease in absorbance at 517 nm | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging | Reduction of ABTS•+ radical cation by antioxidant | Decrease in absorbance at 734 nm | Trolox, Ascorbic Acid | |

| Cellular Antioxidant Activity (CAA) | Inhibition of intracellular ROS-induced fluorescence | Decrease in fluorescence intensity | Quercetin | |

| Anti-inflammatory | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | Nitrite concentration in supernatant | L-NAME, Dexamethasone |

| COX-1/COX-2 Inhibition | Inhibition of prostaglandin synthesis | Peroxidase activity | SC-560 (COX-1), Celecoxib (COX-2) | |

| Lipoxygenase (LOX) Inhibition | Inhibition of leukotriene synthesis | Hydroperoxide production | Nordihydroguaiaretic acid | |

| Anticancer | MTT Assay | Reduction of MTT to formazan by viable cells | Absorbance at 570 nm | Doxorubicin, Cisplatin |

| Annexin V/PI Staining | Detection of phosphatidylserine exposure and membrane integrity | Percentage of apoptotic and necrotic cells | Staurosporine | |

| Caspase-3/7 Activity | Cleavage of a fluorogenic or chromogenic substrate by active caspases | Fluorescence or absorbance | Staurosporine |

Visualizations

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for assessing the anticancer potential of Camelliaside C.

Signaling Pathway for Anti-inflammatory Action

Caption: Putative anti-inflammatory mechanism of Camelliaside C via NF-κB inhibition.

References

-

Discovery of New Triterpenoids Extracted from Camellia oleifera Seed Cake and the Molecular Mechanism Underlying Their Antitumor Activity. (2022). MDPI. Available at: [Link]

-

Neuroprotective effects of Camellia nitidissima Chi leaf extract in hydrogen peroxide‐treated human neuroblastoma cells and its molecule mechanisms. (2020). Food Science & Nutrition. Available at: [Link]

-

The antitumor activity screening of chemical constituents from Camellia nitidissima Chi. (n.d.). National Institutes of Health. Available at: [Link]

-

Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica. (n.d.). National Institutes of Health. Available at: [Link]

-

Protective effect of Camellia vietnamensis active peptide on alcohol-induced hepatocyte injury. (2021). Taylor & Francis Online. Available at: [Link]

-

A narrative review on the main chemical constituents and bioactivity of Camellia nitidissima Chi. (2022). Longhua Chinese Medicine. Available at: [Link]

-

Camellia sinensis: Insights on its molecular mechanisms of action towards nutraceutical, anticancer potential and other therapeutic applications. (2022). Journal of Functional Foods. Available at: [Link]

-

ANTICANCEROUS AND ANTIOXIDANT ACTIVITY OF Camellia Sinensis”. (n.d.). Research Publish Journals. Available at: [Link]

-

Evaluation of Anticancer Activity of Camellia Sinensis in the Caco-2 Colorectal Cancer Cell Line. (n.d.). National Institutes of Health. Available at: [Link]

-

Secondary Metabolites with Antioxidant and Antimicrobial Activities from Camellia fascicularis. (2024). National Institutes of Health. Available at: [Link]

-

Neuroprotective Properties of the Standardized Extract from Camellia sinensis (Green Tea) and Its Main Bioactive Components, Epicatechin and Epigallocatechin Gallate, in the 6-OHDA Model of Parkinson's Disease. (n.d.). National Institutes of Health. Available at: [Link]

-

Neuroprotective Effects of Triterpenoids from Camellia japonica against Amyloid β-Induced Neuronal Damage. (2020). ACS Publications. Available at: [Link]

-

Profiling of phenolic composition in camellia oil and its correlative antioxidant properties analysis. (2024). Frontiers in Nutrition. Available at: [Link]

-

HEPATOPROTECTIVE ACTIVITY OF CAMELLIA SINENSIS AND ITS POSSIBLE MECHANISM OF ACTION. (2008). SID. Available at: [Link]

-

Neuroprotective Effects of the Flowers of Camellia japonica var. Hagoromo: A Potential Candidate for Neurodegenerative Disease Treatment. (2025). Sciforum. Available at: [Link]

-

Camellia sinensis L. Extract and Its Potential Beneficial Effects in Antioxidant, Anti-Inflammatory, Anti-Hepatotoxic, and Anti-Tyrosinase Activities. (n.d.). National Institutes of Health. Available at: [Link]

-

The Hepatoprotective Effects of Camellia sinensis on Cisplatin-Induced Acute Liver Injury. (2024). MDPI. Available at: [Link]

-

Anti-inflammatory and antioxidant properties of Camellia sinensis L. extract as a potential therapeutic for atopic dermatitis through NF-κB pathway inhibition. (2025). PubMed. Available at: [Link]

-

Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn. (2023). National Institutes of Health. Available at: [Link]

-

Unraveling the Bioactive Potential of Camellia japonica Edible Flowers. (2024). National Institutes of Health. Available at: [Link]

-

Hepatoprotective effects of Camellia nitidissima aqueous ethanol extract against CCl4-induced acute liver injury in SD rats related to Nrf2 and NF-κB signalling. (n.d.). National Institutes of Health. Available at: [Link]

-

Camellia sinensis L. Alleviates Pulmonary Inflammation Induced by Porcine Pancreas Elastase and Cigarette Smoke Extract. (2022). MDPI. Available at: [Link]

-

Antioxidant and Free Radical Scavenging Activity of Camellia nitidissima Chi. (2025). ResearchGate. Available at: [Link]

-

(PDF) Neuroprotective effects of Camellia nitidissima Chi leaf extract in hydrogen peroxide‐treated human neuroblastoma cells and its molecule mechanisms. (n.d.). ResearchGate. Available at: [Link]

-

Characterizing relationship between chemicals and in vitro bioactivities of teas made by six typical processing methods using a single Camellia sinensis cultivar, Meizhan. (2021). Taylor & Francis Online. Available at: [Link]

-

A Review on the Biological Activity of Camellia Species. (2021). ResearchGate. Available at: [Link]

-

Assessment of Anti-Inflammatory Effect of Camellia sinensis using in-vitro study. (2023). bepls. Available at: [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. (n.d.). protocols.io. Available at: [Link]

-

Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007). PubMed. Available at: [Link]

-

Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). ACS Publications. Available at: [Link]

Sources

- 1. researchpublish.com [researchpublish.com]

- 2. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. <i>Camellia sinensis</i>: Insights on its molecular mechanisms of action towards nutraceutical, anticancer potential and other therapeutic applications - Arabian Journal of Chemistry [arabjchem.org]

- 5. The antitumor activity screening of chemical constituents from Camellia nitidissima Chi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Anticancer Activity of Camellia Sinensis in the Caco-2 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: Assessing the Cytotoxicity of Camelliaside C Using Metabolic Cell Viability Assays

Introduction: The Scientific Imperative for Assessing Camelliaside C

Camelliaside C is a flavonol glycoside, a class of natural compounds found in the seeds of the tea plant, Camellia sinensis.[1] As research into natural products for therapeutic applications intensifies, compounds like Camelliaside C and other saponins from Camellia species are being investigated for their potential bioactivities, including cytotoxic effects against cancer cell lines.[2][3][4] Determining the precise concentration at which a compound affects cell health is a foundational step in drug discovery and toxicology.

This guide provides a comprehensive overview and detailed protocols for assessing the impact of Camelliaside C on cell viability. We will focus on metabolic assays, which measure cellular redox activity as a proxy for the number of living cells. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind procedural choices, ensuring your experimental design is robust, self-validating, and yields trustworthy data. We will address the unique challenges posed by natural products, such as potential assay interference, and provide strategies to mitigate these issues.

Pillar 1: Understanding the Engine Room of the Cell - Principles of Metabolic Assays

Metabolic viability assays are predicated on a simple, elegant principle: healthy, living cells maintain a reducing environment within their cytoplasm and mitochondria.[5] Specifically, mitochondrial dehydrogenases, such as NADH dehydrogenase, are central to this process.[6][7] These assays introduce a substrate (a tetrazolium salt or resazurin) that is converted by these enzymes into a colored or fluorescent product. The magnitude of this signal is directly proportional to the number of metabolically active, and therefore viable, cells.[8][9]

The Tetrazolium Family: MTT, XTT, and WST-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic and most widely used assay. MTT, a yellow, water-soluble salt, is reduced by mitochondrial dehydrogenases into an insoluble purple formazan product.[6][10] This necessitates a final solubilization step, typically using dimethyl sulfoxide (DMSO), to dissolve the crystals before absorbance can be measured.[10]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An advancement on the MTT assay. XTT is reduced to a water-soluble orange formazan product.[7][11][12] This eliminates the need for the crystal solubilization step, simplifying the protocol and reducing potential errors from cell loss during that phase.[7] XTT reduction is less efficient on its own and requires an intermediate electron acceptor to optimize the reaction.[12]

-

WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): Similar to XTT, WST-1 is a highly stable tetrazolium salt that is reduced to a water-soluble formazan, making it a single-step assay.[13] It is often reported to have higher sensitivity than MTT and XTT for certain cell types.[13][14][15]

The Resazurin Alternative: alamarBlue®

-

Resazurin (alamarBlue®): This assay uses a blue, cell-permeable, and virtually non-fluorescent dye.[16] Inside viable cells, it is reduced to the highly fluorescent and red-colored resorufin.[16][17] The key advantages are its high sensitivity and non-toxic nature, which allows for kinetic monitoring of cell viability over time without terminating the culture.[13][18] It can be quantified via either fluorescence or absorbance.[18]

Pillar 2: Strategic Assay Selection

Choosing the correct assay is a critical decision that depends on the experimental goals, cell type, and nature of the test compound. For a compound like Camelliaside C, a natural product, careful consideration is paramount.

Comparative Analysis of Common Viability Assays

| Feature | MTT Assay | XTT Assay | WST-1 Assay | Resazurin (alamarBlue®) Assay |

| Principle | Reduction to insoluble formazan[10] | Reduction to soluble formazan[11] | Reduction to soluble formazan[13] | Reduction to fluorescent resorufin[16] |

| Detection | Absorbance (570 nm)[6] | Absorbance (450-500 nm) | Absorbance (~440 nm)[13] | Fluorescence (Ex/Em ~560/590 nm) or Absorbance (~570 nm)[18] |

| Endpoint | Terminal (cells are lysed) | Non-terminal (in theory) | Non-terminal (in theory) | Non-terminal / Kinetic possible[13] |

| Workflow | Multi-step (requires solubilization)[11] | Single-step (add and read) | Single-step (add and read)[13] | Single-step (add and read)[16] |

| Sensitivity | Good | Good[7] | High[13] | Very High (especially fluorescence)[18] |

| Pros | Well-established, cost-effective | Simplified protocol, no cell loss from solubilization[7] | High sensitivity, stable reagent | Non-toxic, allows time-course studies, highly sensitive[13] |

| Cons | Insoluble product, cytotoxic solubilizer | Requires electron acceptor, can have higher background | Potential for higher background than MTT[13] | Potential for fluorescent interference from compounds |

Senior Scientist Recommendation: For initial screening of Camelliaside C, an absorbance-based assay like WST-1 or XTT is recommended due to the simplified protocol. However, because flavonoids can be redox-active and interfere with tetrazolium reduction, it is crucial to run parallel controls.[19][20] To confirm findings and rule out interference, the resazurin assay is an excellent orthogonal method, as its detection mechanism (fluorescence) is different.

Pillar 3: Experimental Design & Protocols

A successful experiment is built on a foundation of meticulous planning and execution. The following diagram illustrates the universal workflow for assessing compound cytotoxicity.

Sources

- 1. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of New Triterpenoids Extracted from Camellia oleifera Seed Cake and the Molecular Mechanism Underlying Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpenoids from Camellia japonica and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and apoptogenic effect of tea (Camellia sinensis var. assamica) root extract (TRE) and two of its steroidal saponins TS1 and TS2 on human leukemic cell lines K562 and U937 and on cells of CML and ALL patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tipbiosystems.com [tipbiosystems.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 8. clyte.tech [clyte.tech]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 14. hnhtipdergisi.com [hnhtipdergisi.com]

- 15. jag.journalagent.com [jag.journalagent.com]

- 16. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]

- 17. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Sign In [cshprotocols.cshlp.org]

- 19. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. longdom.org [longdom.org]

Application Note: Western Blot Analysis for Target Proteins of Camelliaside C

Abstract & Mechanistic Overview

Camelliaside C is a bioactive flavonol glycoside (kaempferol 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside) isolated predominantly from Camellia sinensis seeds. Unlike simple catechins, its pharmacological profile is defined by a dual mechanism: the direct inhibition of Arachidonate 5-Lipoxygenase (5-LOX) and the modulation of the NF-κB/MAPK inflammatory axis.

For drug development professionals, validating these targets requires a Western Blot workflow that distinguishes between total protein abundance and rapid phosphorylation events. This guide outlines a high-fidelity protocol to assess Camelliaside C’s efficacy in inhibiting inflammatory mediators and inducing apoptosis in neoplastic models.

Key Signaling Targets

| Target Protein | Molecular Weight | Role in Pathway | Expected Effect of Camelliaside C |

| 5-LOX | ~78 kDa | Leukotriene biosynthesis (Inflammation) | Downregulation or Enzymatic Inhibition |

| NF-κB p65 | 65 kDa | Transcription factor (Pro-inflammatory) | Reduced Nuclear Translocation |

| p-NF-κB p65 | 65 kDa | Activated form (Ser536) | Decreased Phosphorylation |

| Caspase-3 | 35/17/12 kDa | Apoptosis executioner | Cleavage (Activation) |

| Bax | 20 kDa | Pro-apoptotic regulator | Upregulation |

Experimental Design & Logic

Cell Model Selection

-

Inflammation Model: RAW 264.7 or RBL-1 cells stimulated with LPS (1 µg/mL) are ideal for observing 5-LOX and NF-κB modulation.

-

Oncology Model: Ovarian (A2780) or Lung (A549) cancer lines are recommended for assessing the intrinsic apoptotic pathway (Bax/Caspase-3).

The "Self-Validating" Control System

To ensure data integrity, every blot must include:

-

Negative Control: DMSO vehicle only (0.1%).

-

Positive Control:

-

For 5-LOX:Zileuton (10 µM) treatment.

-

For Apoptosis:Cisplatin or Staurosporine .

-

-

Loading Control:

-Actin or GAPDH (Cytosolic); Lamin B1 (Nuclear).

Mechanistic Pathway Visualization

The following diagram illustrates the proposed mechanism of action for Camelliaside C, highlighting the intervention points verifiable via Western Blot.

Caption: Proposed signaling cascade where Camelliaside C inhibits 5-LOX and NF-κB translocation.

Comprehensive Protocol

Phase 1: Sample Preparation (Critical for Phospho-Proteins)

Rationale: Flavonoid effects on phosphorylation are transient. Rapid lysis is essential to prevent phosphatase activity.

-

Treatment: Treat cells with Camelliaside C (10–100 µg/mL) for 24h (for total protein) or 30–60 min (for phospho-proteins).

-

Harvesting: Wash cells 2x with ice-cold PBS containing 1mM Sodium Orthovanadate (

). -

Lysis: Add RIPA Buffer supplemented with a Protease/Phosphatase Inhibitor Cocktail (100x).

-

Tip: For NF-κB nuclear translocation studies, use a Nuclear/Cytosol Fractionation Kit instead of whole-cell lysis.

-

-

Sonication: Sonicate samples on ice (3 pulses, 10s each, 30% amplitude) to shear DNA and reduce viscosity.

-

Quantification: Use a BCA Protein Assay. Normalize all samples to 2 mg/mL.

Phase 2: Electrophoresis & Transfer

-

Loading: Mix 20-30 µg of protein with 4x Laemmli Buffer (with

-mercaptoethanol). Heat at 95°C for 5 min. -

Gel: Use 10% SDS-PAGE for 5-LOX (78 kDa) and p65 (65 kDa); Use 12-15% for Caspase-3 (17 kDa fragment).

-

Transfer: Wet transfer to PVDF membrane (0.45 µm) at 100V for 90 min (ice bath).

-

Note: PVDF is preferred over Nitrocellulose for its higher binding capacity and durability during stripping/re-probing.

-

Phase 3: Immunodetection

Rationale: Blocking choice affects background noise. BSA is preferred for phospho-antibodies; Non-fat milk is cheaper for total proteins but contains casein (phospho-protein) which can cause high background with phospho-antibodies.

-

Blocking:

-

For Phospho-proteins: 5% BSA in TBST for 1 hour at RT.

-

For Total proteins: 5% Non-fat Dry Milk in TBST for 1 hour at RT.

-

-

Primary Antibody Incubation: Overnight at 4°C with gentle agitation.

-

Anti-5-LOX (Rabbit, 1:1000)

-

Anti-p-NF-κB p65 (Ser536) (Rabbit, 1:1000)

-

Anti-Cleaved Caspase-3 (Asp175) (Rabbit, 1:1000)

-

-

Washing: 3 x 10 min with TBST (0.1% Tween-20).

-

Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG (1:5000) for 1h at RT.

-

Detection: ECL Prime substrate. Image using a ChemiDoc system.

Data Analysis & Troubleshooting

Quantitative Analysis

Do not rely on visual estimation. Densitometry must be performed using ImageJ or equivalent software.

-

Formula:

-

Normalization: Calculate the ratio of Phospho-protein to Total-protein (e.g., p-p65 / Total p65) to confirm pathway activation status.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No 5-LOX Signal | Low endogenous expression | Ensure using 5-LOX rich cell lines (RBL-1 or HL-60 differentiated). |

| High Background (Phospho) | Blocking with Milk | Switch to 5% BSA for all phospho-antibody steps. |

| Weak Caspase-3 Bands | Apoptosis occurred too early/late | Perform a time-course study (6h, 12h, 24h, 48h). Cleaved fragments are transient. |

References

-

Isolation and 5-LOX Inhibition: Sekine, T., et al. (1993). Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase.[1] Chemical & Pharmaceutical Bulletin, 41(6), 1185–1188.

-

Anti-Inflammatory Mechanisms of Camellia Flavonoids: Gao, M., et al. (2022).[2] Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages.[2] Journal of Inflammation Research, 15, 971–985.

-

Apoptotic Signaling in Ovarian Cancer: Xu, Y., et al. (2018). Purified Tea (Camellia sinensis (L.) Kuntze) Flower Saponins Induce the p53-Dependent Intrinsic Apoptosis of Cisplatin-Resistant Ovarian Cancer Cells. Molecules, 23(11), 2962.

-

Flavonoid-Induced Apoptosis Review: Kopustinskiene, D. M., et al. (2020). Flavonoid-Induced Apoptotic Cell Death in Human Cancer Cells and Its Mechanisms. Biomedicines, 8(2), 35.

Sources

Application Notes and Protocols for Camelliaside C as a Potential Therapeutic Agent for Skin Diseases

For: Researchers, scientists, and drug development professionals

Introduction: The Therapeutic Potential of Camelliaside C in Dermatology

Camelliaside C is a flavonol glycoside that can be isolated from the seeds of Camellia sinensis[1]. Structurally, it is kaempferol 3-O-beta-D-galactopyranosyl-(1-->2)-beta-D-glucopyranoside[1]. The rationale for investigating Camelliaside C as a novel therapeutic agent for skin diseases is grounded in the well-documented anti-inflammatory and antioxidant properties of flavonoids. Chronic inflammatory skin conditions such as psoriasis and atopic dermatitis, as well as processes like photoaging, are underpinned by dysregulated inflammatory responses and excessive oxidative stress. Key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, are central to the pathology of these skin disorders[2][3][4][5].

Camelliaside C, along with its related compounds Camelliaside A and B, has demonstrated inhibitory effects on arachidonate 5-lipoxygenase, an enzyme involved in inflammatory pathways[1]. Furthermore, extracts from Camellia species, rich in such glycosides, have been shown to suppress inflammatory responses and enhance collagen synthesis, suggesting potential benefits in wound healing and tissue repair[6][7][8]. This document provides a comprehensive guide with detailed protocols for the preclinical evaluation of Camelliaside C's therapeutic efficacy in skin disease models.

PART 1: Preclinical Evaluation Workflow

The preclinical assessment of Camelliaside C for dermatological applications should follow a logical, stepwise progression from in vitro characterization to in vivo validation. This workflow is designed to rigorously evaluate the compound's bioactivity and mechanism of action.

Caption: Preclinical workflow for evaluating Camelliaside C.

PART 2: In Vitro Methodologies

Cell Culture and Reagents

-

Human Keratinocytes (HaCaT): An immortalized human keratinocyte cell line, suitable for initial screening of anti-inflammatory and antioxidant effects[9]. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Normal Human Dermal Fibroblasts (HDFs): Primary cells crucial for assessing effects on collagen synthesis and wound healing. Culture in Fibroblast Growth Medium.

-

Camelliaside C: Procure from a reputable supplier. Prepare stock solutions in dimethyl sulfoxide (DMSO) and determine the optimal, non-toxic concentration range for each cell line via MTT assay. Based on studies of similar flavonoids, a starting concentration range of 1-50 µM can be explored[10]. The final DMSO concentration in cell culture should not exceed 0.1%.

Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of Camelliaside C to mitigate intracellular reactive oxygen species (ROS) production.

Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants will inhibit this conversion, leading to reduced fluorescence[11].

Step-by-Step Protocol:

-

Cell Seeding: Seed HaCaT cells in a 96-well black, clear-bottom plate at a density that ensures 90-100% confluency after 24 hours.

-

Pre-treatment: Wash cells with warm Dulbecco's Phosphate-Buffered Saline (DPBS). Add 50 µL of DCFH-DA probe solution (e.g., 25 µM in serum-free media) and 50 µL of Camelliaside C at various concentrations (e.g., 1, 5, 10, 25, 50 µM) or Quercetin as a positive control[12].

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Oxidative Challenge: Gently wash the cells three times with DPBS. Add 100 µL of a free radical initiator solution (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride - AAPH) to all wells[11].

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 60 minutes[11].

-

Data Analysis: Calculate the area under the curve (AUC) for each treatment group. The CAA value is determined by comparing the AUC of the sample to the control.

| Parameter | Description |

| Cell Line | HaCaT |

| Assay Principle | Inhibition of DCFH oxidation to fluorescent DCF |

| Positive Control | Quercetin |

| Endpoint | Fluorescence kinetic measurement over 60 minutes |

Protocol: Anti-Inflammatory Activity via Cytokine Quantification (ELISA)

This protocol quantifies the inhibitory effect of Camelliaside C on the production of pro-inflammatory cytokines in keratinocytes.

Principle: An inflammatory state is induced in HaCaT cells using stimulants like Lipopolysaccharide (LPS) or a combination of TNF-α and IFN-γ. The concentration of secreted cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA)[9][13][14].

Step-by-Step Protocol:

-

Cell Seeding: Plate HaCaT cells in 24-well plates and grow to 80-90% confluency.

-

Pre-treatment: Replace the medium with fresh, low-serum medium containing various concentrations of Camelliaside C. Incubate for 1-3 hours.

-

Inflammatory Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS or 5 ng/mL each of TNF-α and IFN-γ) to the wells (except for the negative control)[13][14].

-

Incubation: Incubate for 18-24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

ELISA: Perform ELISA for IL-6 and IL-8 according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Compare the cytokine levels in Camelliaside C-treated groups to the stimulated, untreated control.

| Parameter | Description |

| Cell Line | HaCaT |

| Stimulants | LPS or TNF-α/IFN-γ |

| Positive Control | Dexamethasone (a glucocorticoid) |

| Endpoint | Quantification of IL-6 and IL-8 in supernatant via ELISA |

Protocols: Mechanism of Action Studies

Principle: NF-κB activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus. Western blotting can detect the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) as markers of pathway activation[5][15].

Step-by-Step Protocol:

-

Cell Treatment: Treat HaCaT cells with Camelliaside C followed by an inflammatory stimulus (e.g., TNF-α) for a short duration (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-p65, total p65, p-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate[7].

-

Analysis: Quantify band intensities using densitometry software.

Caption: Simplified NF-κB signaling pathway.

Principle: Nrf2 is a transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. An ARE-luciferase reporter construct can be used to quantify Nrf2 transcriptional activity. Activation of Nrf2 by Camelliaside C will drive luciferase expression, which is measured as luminescence[16][17].

Step-by-Step Protocol:

-

Transfection: Co-transfect HaCaT cells with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)[4].

-